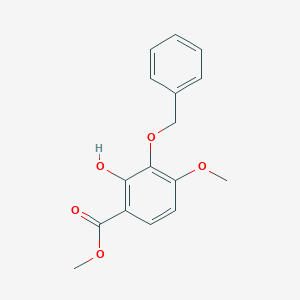
Methyl 3-(benzyloxy)-2-hydroxy-4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(benzyloxy)-2-hydroxy-4-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyloxy group, a hydroxy group, and a methoxy group attached to a benzoate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(benzyloxy)-2-hydroxy-4-methoxybenzoate typically involves the esterification of 3-(benzyloxy)-2-hydroxy-4-methoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-(benzyloxy)-2-hydroxy-4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-(benzyloxy)-2-hydroxy-4-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-(benzyloxy)-2-hydroxy-4-methoxybenzoate involves its interaction with specific molecular targets. The benzyloxy group can participate in π-π stacking interactions with aromatic residues in proteins, while the hydroxy and methoxy groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Methyl 3-(benzyloxy)-2-hydroxybenzoate: Lacks the methoxy group, which may affect its reactivity and interactions.
Methyl 3-(benzyloxy)-4-methoxybenzoate: Lacks the hydroxy group, which may influence its hydrogen bonding capabilities.
Methyl 2-hydroxy-4-methoxybenzoate: Lacks the benzyloxy group, which may alter its π-π stacking interactions.
Uniqueness: Methyl 3-(benzyloxy)-2-hydroxy-4-methoxybenzoate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the benzyloxy group enhances its ability to participate in π-π stacking interactions, while the hydroxy and methoxy groups provide additional sites for hydrogen bonding.
Propriétés
Numéro CAS |
114006-76-7 |
|---|---|
Formule moléculaire |
C16H16O5 |
Poids moléculaire |
288.29 g/mol |
Nom IUPAC |
methyl 2-hydroxy-4-methoxy-3-phenylmethoxybenzoate |
InChI |
InChI=1S/C16H16O5/c1-19-13-9-8-12(16(18)20-2)14(17)15(13)21-10-11-6-4-3-5-7-11/h3-9,17H,10H2,1-2H3 |
Clé InChI |
OSBBGTCWMJANFJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)C(=O)OC)O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Dimethyl-3-[2-(4-nitrophenyl)hydrazinylidene]-N-phenylbutanamide](/img/structure/B14288118.png)
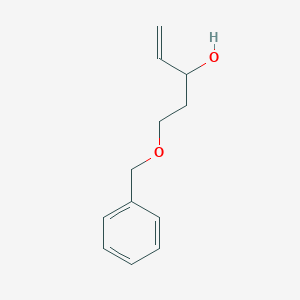
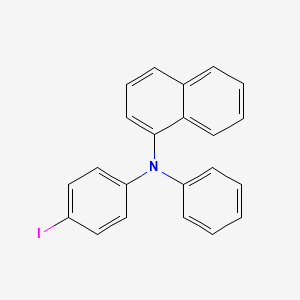
![4-Methoxy-5-[(oct-1-en-3-yl)oxy]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14288153.png)
![N~3~-[(2,6-Dimethoxyphenyl)methyl]-N~1~,N~1~-dimethylpropane-1,3-diamine](/img/structure/B14288165.png)

![7-Bromo-1h-benzo[e]indole-1,2(3h)-dione](/img/structure/B14288179.png)

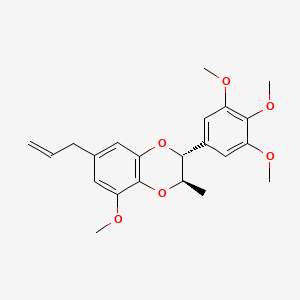
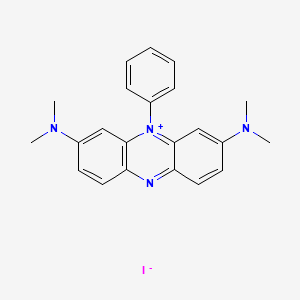
![Diethyl [(4-oxoazetidin-2-yl)methyl]phosphonate](/img/structure/B14288193.png)
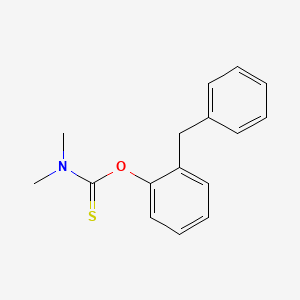
![3-Hydroxy-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]dodecan-1-one](/img/structure/B14288213.png)
![[Amino(dicyclopropyl)methyl]phosphonic acid](/img/structure/B14288216.png)
